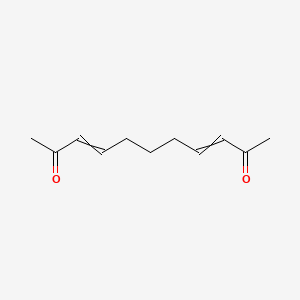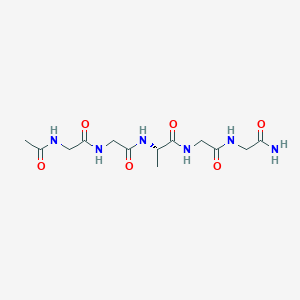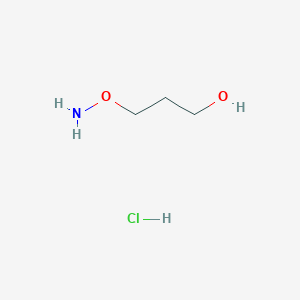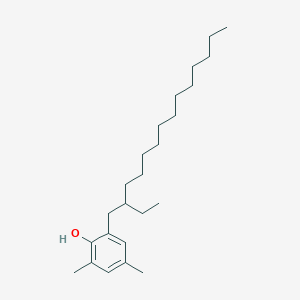![molecular formula C7H9N3O2S2 B12567856 N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine CAS No. 194982-72-4](/img/structure/B12567856.png)
N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine is a chemical compound known for its unique structure and properties. This compound features a pyrimidine ring with two sulfur atoms and a glycine moiety, making it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient production.
化学反応の分析
Types of Reactions
N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where one of the functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols.
科学的研究の応用
N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biomolecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to N-[2,6-Bis(sulfanylidene)-1,2,3,6-tetrahydropyrimidin-4-yl]-N-methylglycine include other sulfur-containing pyrimidine derivatives and glycine derivatives. Examples include:
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines: These compounds also contain a pyridine ring with sulfur atoms and have similar chemical properties.
Sulfenamides, Sulfinamides, and Sulfonamides: These compounds contain sulfur-nitrogen bonds and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a pyrimidine ring with sulfur atoms and a glycine moiety. This unique combination of functional groups gives the compound distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
194982-72-4 |
|---|---|
分子式 |
C7H9N3O2S2 |
分子量 |
231.3 g/mol |
IUPAC名 |
2-[[2,4-bis(sulfanylidene)-1H-pyrimidin-6-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C7H9N3O2S2/c1-10(3-6(11)12)4-2-5(13)9-7(14)8-4/h2H,3H2,1H3,(H,11,12)(H2,8,9,13,14) |
InChIキー |
JLTVFJKPZWSOAK-UHFFFAOYSA-N |
正規SMILES |
CN(CC(=O)O)C1=CC(=S)NC(=S)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-4-[2-(4-fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B12567784.png)
![3-(Dimethylamino)-1-[2-(hydroxymethoxy)phenyl]propan-1-one](/img/structure/B12567786.png)
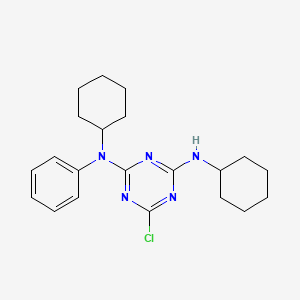
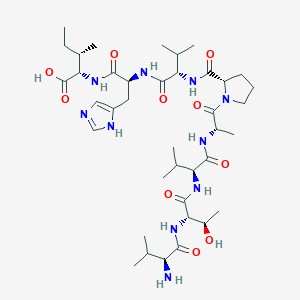
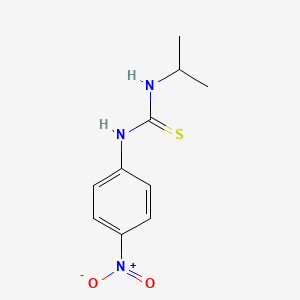
![lithium;2-methyl-3H-cyclopenta[a]naphthalen-3-ide](/img/structure/B12567817.png)

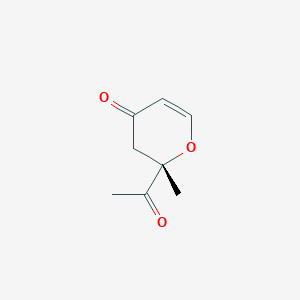
![N~1~-[7-(4-Methoxyphenyl)-1,6-naphthyridin-5-yl]butane-1,4-diamine](/img/structure/B12567849.png)
![3-Azabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B12567857.png)
